(E)-methyl 2-(2-cyano-3-(5-(4-nitrophenyl)furan-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
Description
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Properties
IUPAC Name |
methyl 2-[[(E)-2-cyano-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O6S/c1-32-24(29)21-18-4-2-3-5-20(18)34-23(21)26-22(28)15(13-25)12-17-10-11-19(33-17)14-6-8-16(9-7-14)27(30)31/h6-12H,2-5H2,1H3,(H,26,28)/b15-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVSLHQJBMYMKEG-NTCAYCPXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC2=C1CCCC2)NC(=O)C(=CC3=CC=C(O3)C4=CC=C(C=C4)[N+](=O)[O-])C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=C(SC2=C1CCCC2)NC(=O)/C(=C/C3=CC=C(O3)C4=CC=C(C=C4)[N+](=O)[O-])/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
Based on its chemical structure, it may interact with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic interactions.
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown. Given the lack of information on its specific targets, it is difficult to predict which pathways might be affected.
Pharmacokinetics
Its chemical structure suggests that it may be lipophilic, which could influence its absorption and distribution within the body.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Without information on its specific targets and mode of action, it is challenging to predict its potential effects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets. Specific information on how these factors influence the action of this compound is currently unavailable.
Biological Activity
(E)-methyl 2-(2-cyano-3-(5-(4-nitrophenyl)furan-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a compound of interest due to its diverse biological activities, particularly in cancer research and potential therapeutic applications. This article explores its synthesis, biological properties, and relevant case studies.
Synthesis
The compound is synthesized through a multi-step process involving the reaction of various precursors. The synthesis typically includes the formation of the benzo[b]thiophene core followed by the introduction of cyano and furan substituents. The structural characterization is confirmed using techniques such as NMR and mass spectrometry.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. It has been evaluated against various cancer cell lines, including breast cancer (MCF-7) and liver cancer (HepG-2). Key findings include:
- Apoptosis Induction : The compound demonstrated significant apoptosis-inducing activity in MCF-7 cells, with an IC50 value of 23.2 µM. Flow cytometric analysis revealed an increase in early and late apoptotic cells compared to untreated controls .
- Cell Cycle Arrest : Treatment with the compound resulted in G2/M-phase and S-phase cell cycle arrest, suggesting interference with cell proliferation mechanisms .
- Mechanism of Action : The compound's mechanism appears to involve both apoptosis and necrosis pathways, as indicated by increased cell death rates and flow cytometry results .
Antioxidant Activity
The antioxidant potential of related compounds has been assessed using various assays, such as DPPH radical scavenging and lipid peroxidation inhibition. Compounds structurally similar to this compound have shown promising antioxidant activity due to the presence of phenolic groups .
Antibacterial Activity
The antibacterial efficacy of derivatives has been tested against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus. Certain derivatives exhibited notable inhibitory effects, indicating potential for further development as antimicrobial agents .
Case Studies and Research Findings
- Study on Apoptosis Mechanisms : A detailed investigation into the apoptosis mechanisms revealed that the compound significantly reduced cell viability in MCF-7 cells by inducing apoptosis through mitochondrial pathways. The study utilized flow cytometry and Western blotting to elucidate these mechanisms .
- In Vivo Efficacy : Animal studies have shown that treatment with this compound leads to a reduction in tumor size in xenograft models. These findings support its potential application in cancer therapy .
- Comparative Analysis : A comparative study evaluating various benzo[b]thiophene derivatives indicated that modifications in substituent groups can significantly alter biological activity. For instance, compounds with hydroxyl groups showed enhanced antioxidant properties compared to their methoxy counterparts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
